8-Bromo-6-methylquinolin-3-amine
Description
Historical Context and Significance of Quinoline (B57606) Scaffolds in Research
Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. bldpharm.com Its structure, however, was not correctly described until several years later. The historical significance of quinoline is inextricably linked to the development of synthetic dyes and, more importantly, to the field of medicinal chemistry. acs.org The discovery of the antimalarial properties of quinine, an alkaloid featuring a quinoline core isolated from the bark of the Cinchona tree, marked a pivotal moment in the therapeutic application of this heterocyclic system. bldpharm.comnih.gov This discovery spurred extensive research into synthetic quinoline-based antimalarials, such as chloroquine (B1663885) and primaquine, which became crucial in combating malaria. bldpharm.comnih.gov
The versatility of the quinoline ring allows for both electrophilic and nucleophilic substitution reactions, enabling the synthesis of a vast library of derivatives. Current time information in Bangalore, IN. This chemical tractability has cemented the quinoline scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govCurrent time information in Bangalore, IN. Consequently, quinoline derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govCurrent time information in Bangalore, IN.sigmaaldrich.com
Overview of Substituted Quinoline Derivatives in Academic Investigations
The functionalization of the quinoline core with various substituents dramatically influences its physicochemical and biological properties. Academic research has extensively explored how different substitution patterns on the quinoline ring can tune its activity for specific applications.
For instance, the introduction of a hydroxyl group at the 8-position (8-hydroxyquinolines) creates potent metal-chelating agents. bldpharm.com This ability to bind metal ions is linked to their antimicrobial and anticancer activities. bldpharm.comresearchgate.net Halogenation, particularly with fluorine and chlorine, is a common strategy to enhance the potency of drug candidates; the fluoroquinolone class of antibiotics, such as ciprofloxacin, is a prime example of the success of this approach. bldpharm.com
Furthermore, the addition of amine groups can impart a range of biological effects and serve as key synthetic handles for further molecular elaboration. acs.orgresearchgate.net The position of the amine group is critical; for example, 8-aminoquinolines, like the antimalarial drug primaquine, have a distinct biological profile compared to amines at other positions. researchgate.net Methyl groups can also influence activity, often by enhancing lipophilicity or by sterically directing interactions with biological targets. sigmaaldrich.com Researchers continuously synthesize and evaluate novel substituted quinolines to probe structure-activity relationships and develop new therapeutic agents or functional materials. mdpi.com
Positioning 8-Bromo-6-methylquinolin-3-amine within Contemporary Quinoline Chemistry Research
The specific compound, this compound, is a distinct isomer within the vast family of substituted quinolines. While extensive research has been published on the quinoline scaffold and its many derivatives, detailed studies focusing specifically on this compound are not widely present in the accessible scientific literature. However, its structural features—a quinoline core substituted with bromine, a methyl group, and an amine group—allow for its positioning within the broader landscape of quinoline chemistry.
The presence and positioning of these functional groups suggest potential areas for research. The bromine atom at the 8-position, a feature it shares with other researched bromoquinolines, could serve as a synthetic handle for cross-coupling reactions (like the Suzuki or Buchwald-Hartwig reactions) to introduce further complexity and build novel molecular architectures. sigmaaldrich.com The methyl group at the 6-position can influence the electronic properties and solubility of the molecule. The amine group at the 3-position is a key functional group that can act as a nucleophile, a base, or a point of attachment for building larger molecules, for instance, through amide bond formation. acs.org
Based on the known bioactivities of related structures, it is plausible that this compound could be investigated as a scaffold or intermediate in programs targeting cancer, infectious diseases, or neurological disorders. mdpi.com For example, various substituted 2-aminoquinolines and 8-aminoquinolines have been explored for their potential in treating Parkinson's disease and malaria, respectively. acs.orgresearchgate.net The unique substitution pattern of this compound distinguishes it from more commonly studied isomers and presents an opportunity for the discovery of novel chemical properties and biological activities. Its primary role in contemporary research appears to be that of a building block, available from commercial suppliers for chemists to use in the synthesis of more complex, target-oriented molecules.
Compound and Property Tables
Table 1: Core Compound Information
| Compound Name | Synonyms | Molecular Formula | Structure |
|---|
Table 2: Properties of the Quinoline Core
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 129.16 g/mol | sigmaaldrich.com |
| Basicity | Weak tertiary base (pKa of conjugate acid ≈ 4.9) | Current time information in Bangalore, IN.sigmaaldrich.com |
| LogP | 2.04 | Current time information in Bangalore, IN.sigmaaldrich.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinoline |
| Quinine |
| Chloroquine |
| Primaquine |
| Ciprofloxacin |
| 8-hydroxyquinoline (B1678124) |
| 8-aminoquinoline (B160924) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,12H2,1H3 |
InChI Key |
YXTZCUZGTYITQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 8 Bromo 6 Methylquinolin 3 Amine and Analogues
Established Synthetic Pathways to the Quinoline (B57606) Ring System
The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. wikipedia.org Its synthesis has been a subject of study for over a century, leading to a variety of powerful annulation reactions. youtube.com
These named reactions represent the foundational methods for quinoline synthesis, often relying on the cyclization of aniline (B41778) derivatives. wikipedia.orgnih.gov
Skraup Synthesis: This is one of the oldest and most direct methods for producing quinolines. wikipedia.org It typically involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganic-chemistry.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. youtube.com For the synthesis of a 6-methylquinoline (B44275) derivative, one would start with p-toluidine (B81030) (4-methylaniline). To achieve the 8-bromo substitution pattern of the target molecule, a plausible starting material would be 2-bromo-4-methylaniline (B145976). A modified Skraup synthesis using 2-bromoaniline (B46623) has been reported to produce 8-bromoquinoline (B100496), demonstrating the viability of this approach. wordpress.com
Combes Synthesis: The Combes synthesis creates 2,4-substituted quinolines from the reaction of anilines with β-diketones under acidic conditions. nih.gov The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. nih.gov The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acids or bases. youtube.comorganic-chemistry.org A key advantage of the Friedländer synthesis is that the substitution pattern of the product is unambiguously determined by the choice of reactants. nih.gov To obtain a 3-aminoquinoline (B160951) derivative, one could potentially use a reactant providing the C2-C3 fragment with a masked or precursor amino group. For example, a rhodium-catalyzed reaction between 2-aminobenzaldehydes and triazoles has been developed for the synthesis of 3-aminoquinolines, representing a modern variation of this classical approach. rsc.org
| Reaction Name | Starting Materials | Key Features | Relevance to Target Synthesis |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms unsubstituted or benzene-ring substituted quinolines. Can be a violent reaction. wikipedia.orgorganic-chemistry.org | Starting with 2-bromo-4-methylaniline could potentially yield the 8-bromo-6-methylquinoline (B1282211) core. wordpress.com |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. nih.gov | Less direct for the 3-amino substitution pattern of the target molecule. |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/Aldehyde | High regioselectivity; versatile for polysubstituted quinolines. nih.govwikipedia.org | A 2-amino-3-bromobenzaldehyde (B168341) derivative could be reacted with a reagent to install the C2 and C3-amine components. |
Contemporary organic synthesis has introduced more sophisticated and often milder methods for constructing the quinoline ring. These frequently involve transition-metal catalysis, which allows for novel bond formations and greater functional group tolerance.
Recent advancements include:
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, iron, and copper have been employed in various quinoline syntheses. For instance, an iron-catalyzed oxidative cyclization of 2-aminostyrene with alcohols or methyl arenes provides access to polysubstituted quinolines. acs.org Another modern approach involves the ruthenium-catalyzed reaction of enaminones with anthranils to produce 3-substituted quinolines. rsc.org
C-H Activation Strategies: These methods involve the direct functionalization of carbon-hydrogen bonds, offering an atom-economical route to complex molecules. Rhodium-catalyzed C-H/N-H dehydrogenative annulation between anilines and N-allylbenzimidazole has been reported for the synthesis of 2-methylindoles, showcasing the power of this strategy in heterocycle synthesis. acs.org Such principles could be adapted for quinoline synthesis.
These modern methods provide alternative pathways that might offer improved yields, regioselectivity, and milder reaction conditions compared to their classical counterparts.
Targeted Synthesis of 8-Bromo-6-methylquinolin-3-amine
Assuming the successful synthesis of a 6-methylquinolin-3-amine (B3423728) or 8-bromo-6-methylquinoline precursor, the final step would involve the introduction of the remaining substituent. The most challenging aspect is often the regioselective bromination at the C-8 position.
The position of electrophilic attack on the quinoline ring is heavily influenced by the existing substituents and the reaction conditions. The benzene ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridine ring, with attacks favoring positions C-5 and C-8. semanticscholar.org
Direct bromination of a 6-methyl-3-aminoquinoline intermediate presents a significant regiochemical challenge. The methyl group at C-6 is an ortho-, para-director, activating the C-5 and C-7 positions. The amino group at C-3 would primarily influence the pyridine ring, but its electronic effects could also be transmitted to the benzene ring.
Studies on the bromination of 8-substituted quinolines, such as 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), show that substitution typically occurs at the C-5 and C-7 positions. researchgate.net For example, the bromination of 8-aminoquinoline can yield a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. researchgate.net This indicates that direct bromination of a 6-methyl-3-aminoquinoline would likely not favor the desired C-8 position.
A plausible strategy would be to start with an aniline that already contains the bromine atom at the correct position, such as 2-bromo-4-methylaniline, and then construct the quinoline ring using a method that introduces the 3-amino group, such as a modified Friedländer synthesis or a modern catalytic approach. wordpress.comrsc.org
To overcome the inherent regioselectivity of the quinoline system, chemists employ directing groups to force substitution at a specific site. A common strategy for C-8 functionalization is the use of a quinoline N-oxide. The N-oxide group can coordinate to a metal catalyst, directing the functionalization to the C-8 position. While this has been demonstrated for various C-H functionalizations, its application for the specific bromination of a 6-methyl-3-aminoquinoline N-oxide would require investigation.
Another powerful approach is the use of a removable directing group attached at the C-8 position (or at the nitrogen of an 8-amino group). For instance, 8-aminoquinoline amides are widely used as bidentate directing groups for C-H functionalization. Copper-catalyzed bromination of N-(quinolin-8-yl)benzamide has been shown to selectively occur at the C-5 position. beilstein-journals.org Achieving C-8 bromination would necessitate a different directing group strategy, perhaps one that blocks the more reactive C-5 and C-7 positions or specifically activates C-8.
| Strategy | Description | Potential Application | Challenges |
|---|---|---|---|
| Electrophilic Substitution | Direct bromination of a pre-formed quinoline ring using reagents like Br₂ or NBS. | Bromination of a 6-methyl-3-aminoquinoline intermediate. | Poor regioselectivity; substitution is likely to occur at C-5 or C-7, not the desired C-8 position. researchgate.net |
| Synthesis from Brominated Precursor | Start with an aniline already containing the bromo substituent at the desired final position (e.g., 2-bromo-4-methylaniline). | Use in a Skraup or Friedländer-type reaction to build the quinoline ring. wordpress.com | Requires a subsequent step to introduce the 3-amino group, which must be compatible with the bromo-substituent. |
| Directed Bromination | Use of a directing group (e.g., N-oxide, 8-amido group) to control the position of bromination. | Functionalization of a 6-methyl-3-aminoquinoline N-oxide at C-8. | Requires additional steps for introduction and removal of the directing group; specific conditions for C-8 bromination of this substrate are not established. |
Introduction of the Methyl Group at the C-6 Position
The incorporation of a methyl group at the C-6 position of the quinoline ring is a critical step in the synthesis of this compound. This substitution can be achieved through various methods, often by selecting a starting material that already contains the methyl group or by introducing it onto a pre-formed quinoline core.
One common approach involves utilizing a substituted aniline as a precursor in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. For instance, starting with an appropriately substituted p-toluidine derivative ensures the methyl group is positioned at the desired C-6 location in the final quinoline product.
Alternatively, direct C-H methylation of a quinoline scaffold offers a more modern and atom-economical approach. Research has demonstrated the use of dimethyl sulfoxide (B87167) (DMSO) as a methylating agent under photoredox catalysis conditions. researchgate.net This method allows for the direct, simple, and mild methylation of heteroarenes. researchgate.net Another strategy involves the methylation of quinoline N-oxides using reagents like sodium methylsulfinylmethylide, which typically introduces a methyl group at the α-position to the N-oxide group. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed, where a halogenated quinoline (e.g., 6-bromoquinoline) is coupled with a methylboronic acid or its ester.
Installation of the Amino Group at the C-3 Position
Placing an amino group at the C-3 position of the quinoline nucleus is a challenging but crucial transformation. This can be accomplished through several synthetic routes, including nucleophilic aromatic substitution and reductive amination.
A historical method involves the reaction of 3-hydroxy-quinolines with ammonia (B1221849) at elevated temperatures (150°C to 300°C) and pressures. google.com This process can convert the hydroxyl group to an amino group, although the conditions are harsh. It was noted that this reaction was not previously thought possible, as the hydroxyl group in 2-methyl-3-hydroxyquinoline is generally unreactive towards reagents like phosphorous pentachloride or zinc-chloride ammonia. google.com
Nucleophilic Aromatic Substitution (SNAr) Strategies for Amine Incorporation
Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for introducing an amine group, particularly when the quinoline ring is activated by electron-withdrawing groups or when a suitable leaving group is present at the target position. For the synthesis of 3-aminoquinolines, a precursor such as 3-haloquinoline (e.g., 3-bromo- (B131339) or 3-chloroquinoline) can be subjected to amination.
The reaction typically involves heating the haloquinoline with an ammonia source (like aqueous ammonia or an amine) in a polar aprotic solvent such as DMSO. whiterose.ac.uk The success of SNAr reactions is highly dependent on the electronic nature of the substrate; the presence of electron-withdrawing substituents on the quinoline ring can facilitate the attack of the nucleophile. whiterose.ac.ukresearchgate.net Intramolecular SNAr reactions have also been utilized to construct quinoline-annulated systems, demonstrating the versatility of this reaction type in heterocyclic chemistry. researchgate.netresearchgate.net
Reductive Amination and Other Amine-Forming Reactions
Reductive amination provides an alternative pathway for installing an amino group. wikipedia.org This two-part reaction first involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate. libretexts.org This imine is then reduced to the corresponding amine. wikipedia.orglibretexts.org
In the context of quinoline synthesis, this could involve a precursor like a 3-formyl- or 3-acetylquinoline, which would react with ammonia or a primary amine to form an imine, followed by reduction with a suitable agent like sodium borohydride (B1222165) (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com This method is widely used due to its operational simplicity and the stability of the reagents. wikipedia.org Another approach involves the reduction of a 3-nitroquinoline (B96883) derivative. The nitro group can be readily reduced to an amine using various reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. chemicalbook.com
Advanced Synthetic Techniques for Quinoline Functionalization
Modern synthetic chemistry has introduced powerful techniques that allow for more efficient, scalable, and environmentally friendly synthesis of complex molecules like functionalized quinolines.
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a significant technology in organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, reduced reaction times, and easier scalability compared to traditional batch processing. researchgate.net Several applications of flow reactors have been reported for the synthesis and functionalization of quinolines.
For example, photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors. acs.org The synthesis of 3-cyano substituted quinolines via iminyl radical cyclization has been successfully demonstrated in a continuous flow setup, highlighting the safety and scalability benefits of this technology. acs.org The Doebner-Miller reaction, a classic method for quinoline synthesis, has also been adapted to a continuous flow process using continuous stirred tank reactors (CSTRs), which facilitated lower byproduct formation and increased yields. acs.org These advanced reactors provide precise control over reaction parameters like temperature and residence time, enabling rapid optimization and high-throughput synthesis. researchgate.netrsc.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including quinolines. scilit.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is widely used. mdpi.com For instance, an 8-bromoquinoline derivative can be coupled with various aryl or alkyl boronic acids to introduce substituents at the C-8 position. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Other important cross-coupling reactions include the Heck reaction (coupling of an unsaturated halide with an alkene), the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide), and the Buchwald-Hartwig amination (formation of C-N bonds). scilit.commdpi.com These methods have been extensively used to create diverse libraries of substituted quinolines. mdpi.com Furthermore, direct C-H activation/functionalization, often catalyzed by transition metals like palladium or rhodium, represents a state-of-the-art strategy for modifying the quinoline scaffold without the need for pre-functionalized substrates, enhancing atom economy and synthetic efficiency. nih.govrsc.org
C-H Functionalization Strategies for Methyl- and Bromo-Substituted Quinolines
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, providing an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org For the synthesis of complex quinoline derivatives, transition-metal-catalyzed C-H activation is a particularly valuable tool, enabling the regioselective introduction of functional groups onto the quinoline scaffold. nih.govnih.gov The regiochemical outcome of these reactions is heavily influenced by the electronic and steric properties of the substituents already present on the quinoline ring system.
The development of methods for the site-selective C-H functionalization of quinolines is crucial for creating libraries of compounds for applications in pharmaceuticals and materials science. nih.govnih.gov Various transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze these transformations, each exhibiting different mechanisms and selectivities. mdpi.com The general mechanism often involves the initial coordination of the metal to the nitrogen of the quinoline or a directing group, followed by a C-H activation step to form a key organometallic intermediate. mdpi.com
Directing Effects of Methyl Substituents
The position of a methyl group on the quinoline core plays a significant role in directing the regioselectivity of C-H activation. Studies utilizing rhodium catalysts have systematically investigated this influence. It has been demonstrated that the location of the methyl substituent can selectively direct C-H bond activation to either the C2 or C4 position of the quinoline ring. nih.govacs.org
For instance, when a methyl group is located at the 3, 4, or 5-position, rhodium-catalyzed C-H activation occurs selectively at the C2 position. acs.org Conversely, methyl groups at the 2, 6, or 7-positions direct the functionalization to the C4 position. nih.govacs.org This directing effect is less influenced by sterics than might be expected, highlighting the complex interplay of electronic and coordination effects. nih.gov However, an 8-methylquinoline (B175542) derivative often yields a mixture of C2 and C4 functionalized products, indicating a less defined directing effect from this position. researchgate.net
| Methyl Substituent Position | Position of C-H Activation | Reference |
|---|---|---|
| 3-Methyl | C2 | acs.org |
| 4-Methyl | C2 | acs.org |
| 5-Methyl | C2 | acs.org |
| 2-Methyl | C4 | nih.gov |
| 6-Methyl | C4 | nih.gov |
| 7-Methyl | C4 | nih.gov |
| 8-Methyl | Mixture of C2 and C4 | researchgate.net |
Influence of Bromo Substituents and Remote Functionalization
Halogen substituents, such as bromine, also exert a strong electronic influence on the quinoline ring, affecting the reactivity and regioselectivity of C-H functionalization reactions. For example, in copper-catalyzed C2 sulfoximination reactions of quinoline N-oxides, a 3-bromo-quinoline N-oxide has been shown to be a viable substrate. mdpi.com
A significant challenge in C-H activation is achieving functionalization at positions remote from the initial point of coordination or directing group. rsc.org An innovative, metal-free approach has been developed for the remote C5-halogenation of 8-substituted quinolines. This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air. rsc.org The protocol demonstrates exceptional generality, where various derivatives of quinolin-8-amine, including tertiary amides and phosphoramidates, undergo exclusive halogenation at the C5 position in good to excellent yields. rsc.org This strategy provides a complementary route to existing methods and expands the scope of remote C-H functionalization. rsc.org
Recent advances have also explored novel C-H amination strategies. A dearomative (3 + 2) cycloaddition approach using azidium ions has been shown to aminate quinaldine (B1664567) (2-methylquinoline) exclusively at the 8-position. acs.org This regioselectivity is notable as it contrasts with other methods like Ir-catalyzed borylations, which favor the 4-position, and traditional nitration or bromination, which often yield mixtures of 5- and 8-substituted isomers. acs.org
| Substituted Quinoline | Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |
|---|---|---|---|---|
| 3-Bromo-quinoline N-oxide | C2 Sulfoximination | Copper | C2 | mdpi.com |
| 8-Amido-quinolines | C5-Halogenation | Trihaloisocyanuric Acid (Metal-Free) | C5 | rsc.org |
| 2-Methylquinoline (Quinaldine) | C8-Amination | Azidium Ions (Metal-Free) | C8 | acs.org |
These C-H functionalization strategies, which are responsive to the directing effects of methyl and bromo substituents, are integral to the efficient synthesis of specifically substituted quinolines like this compound and its analogues. They offer pathways that are often more direct and sustainable than classical synthetic methodologies.
Chemical Reactivity and Derivatization of 8 Bromo 6 Methylquinolin 3 Amine Scaffolds
Reactivity of the Bromine Substituent at C-8
The bromine atom at the C-8 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions (SNAr)
The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-8 position. In these reactions, the bromine atom acts as a leaving group and is displaced by a nucleophile. The reaction is often promoted by the presence of an activating group, such as a nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov While direct SNAr on the 8-bromo-6-methylquinolin-3-amine scaffold is not extensively detailed in the provided results, the principles of SNAr on similar aromatic systems are well-established. nih.govmdpi.com For instance, polyfluoroarenes undergo SNAr where a nucleophile attacks the electron-deficient aromatic core, leading to the displacement of a fluoride (B91410) anion. mdpi.com This highlights the potential for various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromine atom at C-8, leading to a wide range of functionalized quinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent at C-8 serves as an excellent electrophilic partner in these transformations.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would enable the introduction of various alkenyl groups at the C-8 position of the quinoline core.
Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of the 8-bromo moiety with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which can serve as precursors for more complex heterocyclic systems through subsequent cyclization reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the 8-bromoquinoline (B100496) with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com This would allow for the introduction of diverse aryl and heteroaryl substituents at the C-8 position.
A variety of palladium catalysts and ligands can be employed to optimize these cross-coupling reactions, influencing yield and selectivity. nih.govnih.gov
Reactivity of the Methyl Group at C-6
The methyl group at the C-6 position, while generally less reactive than the bromine substituent, offers unique opportunities for functionalization through oxidation and C(sp³)-H activation.
Oxidation Reactions of the Methyl Group
The methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, oxidation of a methyl group on a quinoline ring can potentially yield a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. A common industrial process involves the oxidation of methyl groups on aromatic rings, such as the conversion of o-xylene (B151617) to phthalic anhydride (B1165640). wikipedia.org
C(sp³)-H Activation and Functionalization
Recent advancements in transition metal catalysis have enabled the direct functionalization of otherwise inert C(sp³)-H bonds. researchgate.net Palladium-catalyzed reactions have been developed for the dual C(sp³)-H and C(sp²)-H activation of 8-methylquinoline (B175542) N-oxides, demonstrating the feasibility of functionalizing the methyl group. nih.gov Rhodium-based catalysts have also been extensively used for the C(sp³)-H bond activation of 8-methylquinolines. researchgate.netrsc.org These methods allow for the introduction of aryl or other functional groups directly onto the methyl carbon, providing a direct route to more complex molecular architectures.
Reactivity and Derivatization of the Amino Group at C-3
The amino group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Common reactions involving the amino group include:
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com
Alkylation: The nitrogen atom can be alkylated using alkyl halides.
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, 8-hydroxyquinolines can be aminoalkylated via the Mannich reaction, which involves the reaction of an amine with formaldehyde (B43269) and a C-H acidic compound. acs.org
The reactivity of the amino group provides a powerful avenue for modifying the electronic and steric properties of the quinoline scaffold, which can be crucial for tuning the biological activity or material properties of the resulting derivatives.
Acylation and Alkylation Reactions
The primary amino group at the C-3 position is a key site for derivatization through acylation and alkylation. These reactions allow for the introduction of a wide variety of substituents, modifying the molecule's steric and electronic properties.
Acylation: The nucleophilic 3-amino group reacts with acylating agents such as acid anhydrides and acyl chlorides. For instance, treatment with an acid anhydride like ethanoic anhydride results in the formation of an N-acylated product, specifically an amide. libretexts.org This reaction, often referred to as ethanoylation, proceeds via a nucleophilic addition-elimination mechanism where one of the hydrogens of the amino group is replaced by an ethanoyl (CH₃CO-) group. libretexts.orgyoutube.com The reaction initially produces the N-acylated quinoline and a carboxylic acid as a byproduct. libretexts.org
Alkylation: Direct alkylation of the 3-amino group can be achieved using various alkylating agents. acs.org Alkyl halides serve as common electrophiles in these S_N2 reactions. youtube.com However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Alternative methods, such as using alcohols as alkylating reagents under specific catalytic conditions, can offer more selective and environmentally benign pathways to N-alkylated products. rsc.org
The table below summarizes representative acylation and alkylation reactions at the 3-amino position.
| Reaction Type | Reagent Example | Product Class | Expected Product Structure |
| Acylation | Ethanoic Anhydride | N-Acyl-3-aminoquinoline | N-(8-Bromo-6-methylquinolin-3-yl)acetamide |
| Alkylation | Methyl Iodide | N-Alkyl-3-aminoquinoline | 8-Bromo-N,6-dimethylquinolin-3-amine |
Condensation and Imine Formation
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org
The formation of imines is typically catalyzed by mild acid. youtube.com The reaction rate is highly pH-dependent, with an optimal pH often around 4.5 to 5. libretexts.orgyoutube.com At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate carbinolamine's hydroxyl group, making it a poor leaving group. libretexts.org This transformation is a powerful method for introducing diverse side chains onto the quinoline scaffold.
The general mechanism proceeds through several steps:
Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion. libretexts.org
Deprotonation to yield the final imine product. libretexts.org
Below are examples of condensation reactions involving the 3-aminoquinoline (B160951) scaffold.
| Carbonyl Reactant | Product Class | Expected Product Structure |
| Benzaldehyde | Aromatic Imine (Schiff Base) | (E)-N-Benzylidene-8-bromo-6-methylquinolin-3-amine |
| Acetone | Ketimine | (E)-N-(Propan-2-ylidene)-8-bromo-6-methylquinolin-3-amine |
Transformations of the Quinoline Ring System
Beyond the amino group, the quinoline ring itself is susceptible to chemical modification, offering pathways to further structural diversification.
Oxidation/Reduction Chemistry of the Heterocyclic Nitrogen
Oxidation: The nitrogen atom within the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. google.comresearchgate.netresearchgate.net The reaction typically involves dissolving the quinoline derivative in a solvent like chloroform (B151607) or dichloromethane (B109758) and treating it with m-CPBA, often with heating. google.comrsc.org The resulting N-oxide functionality alters the electronic properties of the ring system and can serve as a handle for further reactions. researchgate.net
Reduction: The quinoline N-oxide can be readily reduced back to the parent quinoline. This deoxygenation can be accomplished with various reducing agents. organic-chemistry.org Furthermore, the quinoline ring system itself can undergo reduction. A partial reduction, or semireduction, of quinolines can be achieved under specific conditions, such as photoirradiation in the presence of trifluoroacetic acid (TFA) and a silane (B1218182) like triethylsilane, to yield tetrahydroquinoline derivatives. nih.gov More comprehensive reduction to N-alkylated tetrahydroquinolines can also be achieved directly from quinolines using specific catalytic systems, for instance, with methanol (B129727) serving as both a hydrogen and methyl source. acs.org
Key transformations of the quinoline nitrogen and ring are outlined below.
| Transformation | Reagent(s) | Product |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 8-Bromo-6-methylquinoline-3-amine 1-oxide |
| N-Oxide Reduction | Various reducing agents | This compound |
| Ring Reduction | TFA, Triethylsilane, Photoirradiation | 8-Bromo-3-amino-6-methyl-1,2,3,4-tetrahydroquinoline |
Cycloaddition Reactions
The aromatic quinoline system, which contains latent diene and alkene subunits, can participate in cycloaddition reactions, though this is often challenging due to the energetic cost of breaking aromaticity. nih.gov Modern photochemical methods have enabled dearomative cycloadditions of quinolines. Specifically, energy transfer-mediated intermolecular [4+2] cycloaddition reactions between quinolines and various alkenes have been developed. nih.govnih.gov
These reactions convert the flat, aromatic quinoline into a three-dimensional, polycyclic heterocyclic structure. nih.gov Such transformations are typically highly regio- and diastereoselective. nih.gov It is plausible that the this compound scaffold could undergo a photochemical [4+2] cycloaddition with an alkene, where the carbocyclic part of the quinoline ring acts as the diene component. This would result in a complex, functionalized polycyclic amine, demonstrating a sophisticated strategy for rapidly building molecular complexity from the quinoline core. nih.govacs.org
Spectroscopic and Structural Characterization Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. youtube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for the complete structural assignment of complex molecules like quinoline (B57606) derivatives. nih.govmdpi.com
¹H NMR Spectroscopy : The ¹H NMR spectrum of 8-Bromo-6-methylquinolin-3-amine is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (doublets, singlets) dictated by their position relative to the bromo, methyl, and amine substituents. The protons of the methyl group (-CH₃) would likely appear as a singlet in the upfield region (around δ 2.5 ppm). The amine (-NH₂) protons would also produce a signal, the chemical shift of which can be variable and may appear as a broad singlet.
2D NMR Spectroscopy : To unambiguously assign the proton signals and elucidate the carbon framework, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of adjacent protons, particularly within the quinoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.5 | s |
| H4 | ~7.8 | s |
| H5 | ~7.6 | d |
| H7 | ~7.9 | d |
| -CH₃ | ~2.5 | s |
| -NH₂ | Variable (e.g., ~4.0-5.0) | br s |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are spread over a wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. libretexts.orgopenstax.org
The positions of the signals are influenced by the hybridization of the carbon atom and the electronegativity of nearby atoms. openstax.org Carbons in the aromatic quinoline ring are expected to resonate in the δ 110-150 ppm range. libretexts.org The chemical shifts are specifically affected by the substituents. For instance, the carbon atom bonded to the electronegative bromine atom (C8) would be shifted, as would the carbons adjacent to the nitrogen atom (C2, C8a) and the amino group (C3). epa.gov The methyl carbon will appear at the high-field end of the spectrum (typically δ 15-25 ppm). libretexts.org By comparing the observed chemical shifts with tabulated data for substituted quinolines, each carbon atom can be precisely assigned. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~135 |
| C4 | ~128 |
| C4a | ~125 |
| C5 | ~129 |
| C6 | ~138 |
| C7 | ~127 |
| C8 | ~118 |
| C8a | ~147 |
| -CH₃ | ~21 |
Note: These are estimated values based on substituent effects on the quinoline ring system.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.
For this compound, the molecular formula is C₁₀H₉BrN₂. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of this formula. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 m/z units (the M⁺ and M+2 peaks), which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 3: HRMS Data for this compound (C₁₀H₉BrN₂)
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₁₀H₉⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 237.0025 |
| [C₁₀H₉⁸¹BrN₂ + H]⁺ | ⁸¹Br | 239.0005 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.
N-H Stretching : As a primary amine, the compound will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com
C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. vscht.cz
C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic ring system are expected in the 1500-1650 cm⁻¹ region. researchgate.net
N-H Bending : The N-H bending vibration for a primary amine is typically observed between 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching : The aromatic C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |
| C=C / C=N Stretch | Quinoline Ring | 1500 - 1650 |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |
| C-N Stretch | Aromatic Amine | 1250 - 1335 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wiley.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
The analysis would confirm the connectivity of all atoms and the planarity of the quinoline ring system. It would yield precise measurements of all bond lengths and bond angles within the molecule. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions. For this compound, key interactions could include hydrogen bonding between the amine group of one molecule and the nitrogen atom of a neighboring quinoline ring, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov This information is invaluable for understanding the compound's solid-state properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. rsc.org By solving the Schrödinger equation for a system of electrons, DFT can determine various molecular properties. For 8-Bromo-6-methylquinolin-3-amine, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are crucial in predicting a molecule's reactivity. A lower HOMO-LUMO energy gap suggests higher reactivity. iaea.org These calculations can also help in understanding the stability of different tautomeric forms of the molecule. scirp.org Furthermore, DFT can be used to calculate various quantum-molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors include electronegativity, chemical hardness, and softness, which provide insights into the molecule's behavior in chemical reactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about hyperconjugative interactions within the molecule.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | - | Identifies regions prone to electrophilic and nucleophilic attack. |
Time-Dependent DFT (TD-DFT) for Photophysical Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states and to predict their photophysical properties. aanda.org This method is particularly useful for understanding the absorption and emission of light by a molecule. For this compound, TD-DFT calculations can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. iaea.orgbohrium.com
By analyzing the transitions between molecular orbitals, TD-DFT can provide insights into the nature of the electronic excitations, such as n→π* or π→π* transitions. aanda.org These calculations are valuable in the design of new materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of quinoline (B57606) derivatives are known to be influenced by substituents on the quinoline core, and TD-DFT can help in systematically studying these effects. iaea.org
Table 2: Hypothetical TD-DFT Predicted Photophysical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | 350 nm | Corresponds to the main electronic transition. |
| Oscillator Strength (f) | 0.25 | Indicates the intensity of the absorption band. |
| Major Transition | HOMO -> LUMO | Characterizes the nature of the electronic excitation. |
| Stokes Shift | 50 nm | Difference between absorption and emission maxima. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable information about its conformational flexibility and its interactions with biological macromolecules, such as proteins. nih.gov By simulating the molecule in a solvent environment, typically water, MD can reveal the most stable conformations and the dynamics of conformational changes. nih.gov
When studying the interaction of this compound with a protein target, MD simulations can be used to assess the stability of the ligand-protein complex. mdpi.com These simulations can provide insights into the binding mode of the ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The results of MD simulations can be used to refine the binding poses obtained from molecular docking studies and to calculate binding free energies, which are important for predicting the binding affinity of the ligand. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of quinoline derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. researchgate.net
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be 2D or 3D and can represent various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov Machine learning algorithms, such as multiple linear regression, k-nearest neighbors, or support vector machines, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A well-validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. mdpi.com
Molecular Docking Studies of Compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov For this compound, molecular docking can be used to investigate its potential binding modes within the active site of a target protein. mdpi.com This information is crucial for understanding the mechanism of action of the compound and for designing more effective inhibitors. nih.gov
The docking process involves generating a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov The results of a docking study can provide a detailed picture of the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This information can be used to explain the structure-activity relationships observed for a series of compounds and to guide the optimization of lead compounds in drug discovery projects. scielo.br
Mechanistic Investigations of Biological Activity
Molecular Mechanisms of Action
The ways in which 8-Bromo-6-methylquinolin-3-amine exerts its biological effects are complex, involving direct inhibition of essential enzymes and interference with vital cellular macromolecules.
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including several classes of enzymes.
Kinase Inhibition: The 4-anilino-quin(az)oline framework, a structure related to the compound of interest, is known to be a potent scaffold for kinase inhibitors. mdpi.comresearchgate.net These compounds can achieve high selectivity and are being developed for various therapeutic areas, including oncology. mdpi.comnih.gov For instance, certain 3H-pyrazolo[4,3-f]quinoline derivatives have demonstrated potent inhibition of the FLT3 kinase, a key target in acute myeloid leukemia (AML). nih.gov Docking studies of these compounds revealed a type I binding mode, where the pyrazolo-quinoline core interacts with the hinge region of the kinase. nih.gov Similarly, quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a crucial enzyme in cancer cell metabolism. mdpi.com
Topoisomerase I Inhibition: Some quinoline derivatives have been identified as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. mdpi.com Compounds like camptothecin (B557342) and its derivatives, which feature a quinoline-related core, are well-known topoisomerase I inhibitors used in cancer therapy. mdpi.com
Histone Deacetylase (HDAC) Inhibition: While direct evidence for this compound as an HDAC inhibitor is limited, the broader class of 8-hydroxyquinolines has been shown to target metalloenzymes, including histone demethylases. nih.gov The development of selective HDAC inhibitors is a significant area of research, as they play a key role in epigenetic regulation. nih.gov The ability of quinoline derivatives to chelate metal ions is a factor in their interaction with such zinc-dependent enzymes. nih.gov
A significant area of investigation for quinoline derivatives is their potential as inhibitors of ATP synthase, particularly in pathogenic bacteria. ATP synthase is a vital enzyme for energy production, making it an attractive target for the development of new antibiotics, especially against multidrug-resistant strains. nih.govnih.gov Research into quinoline-based compounds has led to the discovery of potent inhibitors of ATP synthase in Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov These inhibitors must be able to traverse the bacterial outer membrane and embed within the hydrophobic inner membrane to reach their target on the c subunit of ATP synthase. nih.gov The development of these compounds represents a promising strategy to combat the growing threat of antibiotic resistance. nih.gov
By inhibiting key enzymes like kinases, this compound and its analogs can significantly modulate cellular signaling pathways that are critical for cell growth, proliferation, and survival. Kinase inhibitors, for example, can block the signaling cascades that are often hyperactive in cancer cells, leading to an anti-proliferative effect. nih.gov Furthermore, the interaction with DNA and the inhibition of enzymes like topoisomerase can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. The ability of 8-hydroxyquinoline (B1678124) derivatives to modulate metal and redox homeostasis also points to a broader impact on cellular signaling. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective derivatives.
The specific placement of the bromine atom and the methyl group on the quinoline core is critical for the compound's biological profile.
Bromine Atom: The presence and position of halogen atoms, such as bromine, on the quinoline scaffold are known to significantly influence the compound's activity. nih.govresearchgate.net In the context of ATP synthase inhibitors, brominated quinolines were specifically synthesized and evaluated. nih.gov Halogenation can affect the electronic properties, lipophilicity, and metabolic stability of the molecule, which in turn can modulate its binding affinity to the target protein and its ability to penetrate cell membranes. For DNA intercalating agents, the electronic modifications by substituents like bromine on the aromatic quinoline scaffold can alter the strength and nature of the interaction with DNA. researchgate.net
Methyl Group: The methyl group at the 6-position can also play a role in the compound's potency and selectivity. This group can influence the molecule's conformation and its interactions with the binding pocket of a target enzyme. For example, in the development of 8-hydroxyquinoline-derived Mannich bases, substitutions on the quinoline ring were found to be important for their anticancer activity. nih.govresearchgate.netacs.org The size and position of such alkyl groups can provide favorable steric interactions or, conversely, hinder binding to off-target proteins, thereby improving selectivity.
Significance of the C-3 Amino Group for Biological Recognition
The amino group, particularly when positioned at the C-3 of the quinoline scaffold, plays a pivotal role in the biological recognition and activity of this class of compounds. The nitrogen atom of the amino group can act as a hydrogen bond donor, which is crucial for interacting with biological targets such as enzymes and receptors. In the context of this compound, the C-3 amino group is integral to its potential pharmacological effects. Studies on various quinoline derivatives have highlighted the importance of the amino group for their biological activities. For instance, the presence of an amino group can influence the molecule's ability to intercalate with DNA or bind to the active sites of enzymes, thereby inhibiting their function. The basicity of the amino group can also contribute to the pharmacokinetic properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Research on related aminoquinolines has demonstrated that the position and substitution of the amino group can significantly modulate the biological activity. For example, in the context of antimicrobial agents, the amino group can be essential for the compound's ability to disrupt the bacterial cell membrane or interfere with intracellular processes. The precise orientation of the amino group at the C-3 position in this compound, in conjunction with the other substituents, dictates its specific interactions with biological macromolecules, ultimately determining its bioactivity profile.
Impact of Substituent Position on Biological Activity
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. In this compound, the bromine atom at C-8 and the methyl group at C-6 have a profound impact on its pharmacological properties, a concept well-documented in the study of structure-activity relationships (SAR) of quinolines.
The position of the halogen atom is a critical determinant of biological activity. For instance, in the context of antiviral research against HIV-1, the presence of a bromine atom at either the C-6 or C-8 position has been shown to enhance antiviral properties. nih.gov Notably, an 8-bromo analog demonstrated retained efficacy against an allosteric integrase inhibitor-resistant mutant virus, whereas the 6-bromo equivalent experienced a significant loss of potency. nih.gov This highlights the strategic importance of the C-8 position for bromine substitution in conferring robust antiviral activity.
Investigation of Specific Pathogen and Cellular Targets
Anti-Mycobacterial Mechanism Studies (e.g., against Mycobacterium tuberculosis)
Quinoline-based compounds have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While direct mechanistic studies on this compound are not extensively documented, the anti-mycobacterial mechanisms of structurally related quinolines provide significant insights. A primary target for many quinoline derivatives is the mycobacterial F-ATP synthase, an essential enzyme for energy production in the bacterium. mdpi.com Bedaquiline, a diarylquinoline, functions by binding to the c-subunit of the F-ATP synthase, thereby stalling its rotation and inhibiting ATP synthesis. mdpi.com Another proposed mechanism involves the uncoupling of the electron transport chain from ATP synthesis at higher concentrations. mdpi.com
Furthermore, quinoline derivatives have been shown to inhibit other crucial cellular processes in Mtb. Some quinolones target DNA gyrase, an enzyme vital for DNA replication and repair. nih.gov Inhibition of cell wall synthesis has also been identified as a likely mechanism of action for certain polycyclic amine derivatives containing a quinoline moiety. nih.govresearchgate.net The presence of bulky, lipophilic carriers in some quinoline compounds is thought to promote their intracellular accumulation, which is crucial for combating intracellular pathogens like Mtb. nih.govresearchgate.net Given the structural features of this compound, it is plausible that its anti-mycobacterial activity, if any, could be mediated through one or more of these established mechanisms.
| Mechanism | Description | Relevant Compounds | Reference |
|---|---|---|---|
| Inhibition of F-ATP Synthase | Binds to the F-ATP synthase enzyme, disrupting energy production in Mycobacterium tuberculosis. | Bedaquiline (a diarylquinoline) | mdpi.com |
| Inhibition of DNA Gyrase | Targets the GyrA or GyrB subunit of DNA gyrase, an essential enzyme for DNA replication. | Fluoroquinolones, Arylated Quinoline Carboxylic Acids | nih.gov |
| Inhibition of Cell Wall Synthesis | Interferes with the biosynthesis of the mycobacterial cell wall. | Polycyclic amine derivatives | nih.govresearchgate.net |
Anticancer Mechanism Studies (e.g., induction of apoptosis, cell cycle arrest)
The quinoline scaffold is a key pharmacophore in the development of anticancer agents, with derivatives exhibiting a variety of mechanisms to thwart cancer cell proliferation. researchgate.net Though specific studies on this compound are limited, research on analogous compounds suggests several potential anticancer mechanisms. A common pathway is the induction of apoptosis, or programmed cell death, in cancerous cells. nih.gov This can be triggered through various signaling cascades, including the cleavage of DNA.
Another significant mechanism is the induction of cell cycle arrest, which halts the proliferation of cancer cells. researchgate.net Some quinoline derivatives have been shown to suppress key cell cycle regulators like E2F1, leading to arrest at specific phases of the cell cycle. researchgate.net Furthermore, quinolines have been investigated as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. nih.gov The presence of bromo and methoxy (B1213986) groups on the quinoline ring has been associated with potent antiproliferative activity against various cancer cell lines, including human adenocarcinoma, cervical cancer, and rat glioblastoma cells. nih.gov The substitution pattern on the quinoline ring, such as the presence of a hydroxyl group at the C-8 position in some analogs, has been shown to enhance anticancer activity. nih.gov
| Mechanism | Description | Example Compounds | Reference |
|---|---|---|---|
| Induction of Apoptosis | Triggers programmed cell death in cancer cells, sometimes via DNA cleavage. | Brominated quinolines | nih.gov |
| Cell Cycle Arrest | Halts the proliferation of cancer cells by suppressing key regulatory proteins. | Various quinoline derivatives | researchgate.net |
| Topoisomerase I Inhibition | Inhibits an enzyme essential for DNA replication and repair. | Brominated methoxyquinolines | nih.gov |
Antiviral Mechanism Studies (e.g., HIV-1 latency reversal, integrase inhibition)
Quinoline derivatives have shown considerable promise as antiviral agents, particularly in the context of Human Immunodeficiency Virus type 1 (HIV-1). One of the key mechanisms of action is the inhibition of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. nih.gov A class of these compounds, known as allosteric HIV-1 integrase inhibitors (ALLINIs), bind to the dimer interface of the integrase enzyme, away from the catalytic site, and induce an aberrant multimerization of the enzyme, thereby blocking viral replication. nih.gov Studies on multi-substituted quinolines have shown that the addition of a bromine atom at the 8-position can confer better antiviral properties and maintain effectiveness against certain ALLINI-resistant viral strains. nih.gov
In addition to integrase inhibition, some quinoline compounds are being explored for their ability to reverse HIV-1 latency. nih.gov A "shock and kill" strategy aims to reactivate dormant HIV-1 proviruses, making them susceptible to eradication by the immune system or antiretroviral therapy. nih.gov A methoxy-methyl-quinolinol compound, MMQO, has been identified as a latency-reversing agent that functions as a bromodomain and extraterminal domain protein family inhibitor (BETi). nih.gov It interacts with the BET family protein BRD4, targeting a distinct subset of latent proviruses. nih.gov
Anti-Leishmanial and Antifungal Mechanism Studies
The quinoline scaffold is a versatile platform for the development of agents against various pathogens, including protozoan parasites and fungi.
Anti-Leishmanial Mechanisms: Quinoline derivatives have demonstrated significant in vitro activity against Leishmania species, the parasites responsible for leishmaniasis. While the precise mechanism of this compound is not defined, studies on related compounds offer clues. For instance, some 3-substituted quinolines have shown potent activity against Leishmania chagasi-infected macrophages, with one compound exhibiting over 8-fold greater activity than the standard drug, pentavalent antimony. nih.gov Ultrastructural studies of promastigotes treated with an active quinoline derivative revealed significant damage to the mitochondria, including enlargement, matrix swelling, and a reduction in cristae. nih.gov This suggests that disruption of mitochondrial function and energy metabolism is a key anti-leishmanial mechanism. Notably, the anti-leishmanial effect of some quinolines appears to be independent of host cell activation, as indicated by the lack of nitric oxide production in treated macrophages. nih.gov
Antifungal Mechanisms: 8-Quinolinamine derivatives have exhibited promising antifungal activity against a range of opportunistic yeasts and molds, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. acs.org The antifungal activity of these compounds is often broad-spectrum. While the exact molecular targets are still under investigation, it is known that the substitution pattern on the quinoline ring is crucial. For example, the presence of an amino group at the C-8 position is a common feature in many active compounds. acs.orgnih.gov The antifungal mechanisms of quinolines could involve disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis, similar to what is observed with other antimicrobial quinoline derivatives.
No Publicly Available Research Data for "this compound" Applications
Despite a comprehensive search of scientific databases and publicly available literature, there is currently no specific research data available on the advanced applications of the chemical compound this compound.
While this compound is listed in chemical supplier catalogs, indicating its availability for research purposes, no peer-reviewed articles, patents, or detailed studies have been found that describe its use in the specific areas outlined in the query.
The requested article structure focused on the following advanced applications, for which no specific data on this compound could be retrieved:
Synthetic Synthon: No literature was found detailing its use as a building block for complex heterocyclic molecules or as an intermediate in the synthesis of new chemical entities.
Functional Materials Development: There are no studies on its chromophoric properties for use in dyes and pigments, nor is there any research on its potential application in Organic Light-Emitting Diodes (OLEDs).
Photoactivatable Probes and Fluorescent Sensors: No information exists on the development of such probes or sensors derived from this specific compound.
It is possible that research into the applications of this compound is currently in very early stages and has not yet been published, or that the compound is primarily used in proprietary research that is not publicly disclosed.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the advanced applications of this compound at this time.
Advanced Applications in Chemical Biology and Materials Science
Photoactivatable Probes and Fluorescent Sensors
Design and Development as Fluorescent Chemosensors
The development of fluorescent chemosensors for detecting specific analytes, particularly metal ions, is a significant area of research in chemical biology and environmental monitoring. The 8-aminoquinoline (B160924) scaffold is a well-established fluorophore used in the design of these sensors. mdpi.comresearchgate.net Derivatives of 8-aminoquinoline are frequently employed as receptors for metal ions such as Zn²⁺, with their fluorescence properties often being modulated by the binding event. mdpi.comnih.gov
The core principle behind these chemosensors is typically a change in fluorescence intensity or a shift in the emission wavelength upon complexation with a target ion. rsc.org This response is often governed by mechanisms such as Photo-Induced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). The 8-aminoquinoline structure provides a bidentate chelation site involving the quinoline (B57606) nitrogen and the amino group nitrogen, which can bind to metal ions. This interaction can alter the electronic properties of the fluorophore, leading to a detectable optical signal. daneshyari.com
In the case of 8-Bromo-6-methylquinolin-3-amine, the structural features—a bromine atom at the C8 position, a methyl group at C6, and an additional amino group at C3—are expected to fine-tune its sensing properties.
The 8-Bromo Group : The heavy bromine atom can influence the photophysical properties through the heavy-atom effect, potentially affecting the quantum yield and facilitating intersystem crossing. Its electron-withdrawing nature also modulates the electron density of the quinoline ring system.
The 3-Amino Group : The presence of a second amino group provides an additional potential binding site, possibly altering the selectivity and sensitivity of the sensor for different metal ions compared to standard 8-aminoquinoline.
Research on related quinoline derivatives has shown that substituents significantly impact their photophysical properties and sensing capabilities. researchgate.netbeilstein-journals.org For example, the well-known zinc sensor 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) demonstrates how substitution can create highly effective and selective probes. mdpi.comnih.gov The design of new sensors based on the this compound framework could therefore lead to novel chemosensors with tailored affinities and fluorescent responses for specific biological and environmental targets.
Table 1: Representative Photophysical Properties of Substituted Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the effect of substitution on their fluorescent properties. Data for the specific subject compound is not available in the cited literature.
| Compound/Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |
|---|---|---|---|---|---|
| Quinoline-Phenol Schiff Bases | 362-455 | 450-585 | 0.12–0.85 | CHCl₃, DMSO, MeOH | beilstein-journals.org |
| Green-Emitting Quinoline (cpd 4h) | - | ~525 (Green) | 0.78 | - | nih.gov |
| 8-hydroxyquinoline (B1678124) (8-HQ) Ligands with Zn | - | 486-526 | - | - | nih.gov |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | 360 | 490 | - | - | mdpi.comnih.gov |
Application as Photoactivatable Caged Compounds for Biological Systems
Photoactivatable compounds, or "caged" compounds, are molecules whose biological activity is masked by a photoremovable protecting group (PPG). researchgate.netacs.org This technology allows for precise spatiotemporal control over the release of a bioactive substance using light, making it an invaluable tool in cell biology and physiology. researchgate.netnih.gov The quinoline scaffold has emerged as a versatile platform for designing new PPGs. researchgate.netacs.org
A key advantage of certain quinoline-based PPGs is their excitability with two-photon excitation (2PE), which uses lower-energy, near-infrared light. nih.govacs.org This approach offers deeper tissue penetration, reduced photodamage to biological samples, and highly localized activation compared to traditional single-photon excitation. acs.org
The utility of the 8-bromoquinoline (B100496) moiety in this context is highlighted by the development of the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore as a PPG. researchgate.netacs.org The bromine atom at the 8-position is an integral part of this established photocage scaffold. For this compound, the core 8-bromoquinoline structure suggests its potential as a precursor for new PPGs. The existing amino and methyl groups can be seen as handles for further chemical modification or as modulators of the chromophore's properties.
Systematic structural modifications of quinoline-based PPGs have shown that substituents can significantly enhance photochemical properties, such as the two-photon uncaging action cross-section (δu) and quantum yield (Φu). nih.gov For instance, adding electron-rich substituents can favor the photolysis reaction. nih.gov Therefore, the methyl and amino groups on the this compound ring could be strategically leveraged to optimize the stability, solubility, and photorelease efficiency of next-generation caged compounds for advanced biological research.
Catalytic Roles of Quinoline-Derived Ligands
In the field of synthetic chemistry, quinoline derivatives have been extensively utilized as ligands that coordinate with transition metals to form catalysts for a wide range of organic transformations. researchgate.netias.ac.in The nitrogen atom within the quinoline heterocycle serves as a primary coordination site for metals such as palladium, rhodium, iridium, and copper. ias.ac.inacs.org These metal-quinoline complexes have demonstrated catalytic activity in important reactions like C-H bond activation, cross-coupling, and cyclization. ias.ac.inacs.org
The compound this compound possesses multiple potential coordination sites: the quinoline nitrogen (a borderline base), the soft amine nitrogen at the C3 position, and the bromine atom at the C8 position, which can also interact with certain metal centers. This structure allows it to act as a potentially multidentate ligand, which can form highly stable and specific complexes with transition metals. The stability and geometry of these complexes are crucial for their catalytic efficacy.
Research has demonstrated the use of ligands containing the 8-substituted quinoline framework, such as tri(8-quinolinyl)stibane, in forming complexes with platinum. acs.org The ability of the 8-aminoquinoline core to act as a bidentate chelating agent is also well-established. rsc.org By incorporating an additional amino group at the C3 position, this compound could function as a tridentate ligand, offering enhanced stability and modified electronic properties to the catalytic metal center. Such ligands are instrumental in controlling the regioselectivity and efficiency of catalytic reactions. acs.org The development of catalysts based on ligands derived from this compound could thus provide new tools for synthesizing complex molecules with high precision.
Table 2: Examples of Transition Metal-Catalyzed Reactions Using Quinoline-Type Ligands This table summarizes various catalytic systems where quinoline derivatives serve as essential ligands.
| Metal Catalyst | Quinoline Ligand Type | Reaction Type | Reference |
|---|---|---|---|
| Palladium (Pd) | General Quinolines | Sonogashira Coupling | ias.ac.in |
| Rhodium (Rh) | General Quinolines | C-H Heteroarylation | acs.org |
| Iridium (Ir) | General Quinolines | Tandem Isomerization/Cyclization | ias.ac.in |
| Platinum (Pt) | Tri(8-quinolinyl)stibane | Chloride Abstraction | acs.org |
| Copper (Cu) | General Quinolines | C-H Activation | ias.ac.in |
| Iron (Fe) | General Quinolines | Reaction of Arylnitrones | ias.ac.in |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 8-Bromo-6-methylquinolin-3-amine and its Analogs
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods like the Skraup, Friedländer, and Combes syntheses. tandfonline.comnih.gov While effective, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, long reaction times, and low atom economy, which pose environmental and economic challenges. nih.govacs.org
Future research must prioritize the development of green and sustainable synthetic protocols. ijpsjournal.com This includes the adoption of methodologies that utilize environmentally benign solvents like water, reusable catalysts, and energy-efficient techniques such as microwave or ultrasound irradiation. tandfonline.comnih.gov For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a compound containing an active methylene (B1212753) group, can be made greener by using biocatalysts or polymer-supported sulphonic acid catalysts that allow for mild reaction conditions and easy recovery. ijpsjournal.comasianpubs.org Research into one-pot synthesis, which combines multiple reaction steps into a single operation, would further enhance efficiency and reduce waste. nih.gov Exploring advanced catalytic systems, such as metal nanoparticles, could also provide highly efficient and selective routes to the target molecule and a diverse library of its analogs. tandfonline.com
Deeper Mechanistic Elucidation of Compound-Target Interactions via Multi-Omics Approaches
A critical step in drug development is the precise identification of a compound's biological targets and the elucidation of its mechanism of action. nih.govnih.gov While single-omics studies (genomics, proteomics, etc.) have been valuable, they often fail to capture the full complexity of a drug's effect on a biological system. nih.govnygen.io The future of mechanistic studies lies in integrated multi-omics approaches. nih.gov
By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive, systems-level view of how this compound affects cellular networks. pluto.bio For example, proteomics can identify the specific proteins the compound binds to, while transcriptomics reveals its impact on gene expression, and metabolomics shows how it alters cellular metabolic pathways. nih.govastrazeneca.com This integrated data can uncover not only the primary target but also off-target effects and downstream signaling cascades, providing a holistic understanding of the compound's biological activity. nygen.io Furthermore, the application of spatial multi-omics can provide these insights within the context of intact tissue, mapping molecular changes cell by cell. astrazeneca.com
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions. mdpi.com Polypharmacology, where a single compound is designed to interact with multiple biological targets, is emerging as a powerful therapeutic strategy. mdpi.com The quinoline scaffold is known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting a predisposition for interacting with multiple targets. biointerfaceresearch.comrsc.org
Future investigations should intentionally screen this compound and its analogs against a wide panel of disease-relevant targets. This approach aims to identify compounds that can modulate several key pathways simultaneously, potentially leading to synergistic effects and a more robust therapeutic outcome. mdpi.com Designing such multi-target agents could offer advantages in overcoming drug resistance and improving efficacy in complex diseases where network-based perturbations are more effective than single-node inhibition.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening
The process of drug discovery is notoriously time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling more rational and efficient drug design. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery pipeline. nih.govijettjournal.org
In the context of this compound, AI and ML can be employed in several ways. Generative AI models can design vast virtual libraries of novel analogs with desirable drug-like properties. researchgate.net Predictive ML algorithms can then perform high-throughput virtual screening on these libraries to identify candidates with high predicted activity against specific targets and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net This integration of AI not only reduces the reliance on costly and time-consuming experimental screening but also helps in understanding complex structure-activity relationships (QSAR), guiding the synthesis of more potent and selective compounds. nih.gov
Investigation of Emerging Biological Activities of Quinoline-Based Scaffolds
The quinoline nucleus is a privileged structure, consistently demonstrating a wide array of pharmacological activities. nih.govnih.gov While well-known for its role in antimalarial and anticancer agents, the therapeutic potential of the quinoline scaffold is far from exhausted. nih.govresearchgate.net Recent research has pointed towards new and emerging applications for quinoline derivatives. nih.gov
Future research should explore the potential of this compound and its derivatives in novel therapeutic areas. These could include neurodegenerative diseases like Alzheimer's, viral infections, and immunomodulatory applications for autoimmune diseases. nih.govmdpi.comnih.gov Given the unique photophysical properties of some quinoline complexes, there is also potential for development as diagnostic agents or chemical probes for bio-imaging. researchgate.net A systematic investigation into these emerging activities could uncover new and valuable applications for this versatile scaffold, expanding its impact on human health. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
